molecular formula C10H9ClO2 B8754705 4-Methoxycinnamic acid chloride

4-Methoxycinnamic acid chloride

Cat. No.: B8754705
M. Wt: 196.63 g/mol
InChI Key: CGOJOQBYEAVATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxycinnamic acid chloride: is an organic compound with the molecular formula C10H9ClO2. It is a derivative of cinnamic acid, where the para position of the benzene ring is substituted with a methoxy group (-OCH3) and the carboxyl group is converted to an acyl chloride. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxycinnamic acid chloride can be synthesized through the reaction of paramethoxycinnamic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the mixture to ensure complete conversion of the carboxylic acid to the acyl chloride. The reaction can be represented as follows:

C10H10O3 (Paramethoxycinnamic acid)+SOCl2C10H9ClO2 (Paramethoxycinnamoyl chloride)+SO2+HCl\text{C10H10O3 (Paramethoxycinnamic acid)} + \text{SOCl2} \rightarrow \text{C10H9ClO2 (this compound)} + \text{SO2} + \text{HCl} C10H10O3 (Paramethoxycinnamic acid)+SOCl2→C10H9ClO2 (Paramethoxycinnamoyl chloride)+SO2+HCl

Industrial Production Methods: In industrial settings, the production of paramethoxycinnamoyl chloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction conditions are carefully controlled to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycinnamic acid chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form paramethoxycinnamic acid and hydrochloric acid.

    Reduction: It can be reduced to paramethoxycinnamyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Hydrolysis: Water or aqueous base (e.g., NaOH) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products:

    Amides, esters, and thioesters: from nucleophilic substitution.

    Paramethoxycinnamic acid: from hydrolysis.

    Paramethoxycinnamyl alcohol: from reduction.

Scientific Research Applications

Chemistry: 4-Methoxycinnamic acid chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: It is used in the synthesis of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties. Its derivatives are studied for their ability to inhibit the growth of pathogenic microorganisms and cancer cells .

Industry: In the industrial sector, paramethoxycinnamoyl chloride is used in the production of UV-absorbing agents, which are incorporated into sunscreens and other cosmetic products to protect the skin from harmful UV radiation .

Comparison with Similar Compounds

    Cinnamoyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

    Methoxycinnamic acid: Contains a carboxyl group instead of an acyl chloride, making it less reactive towards nucleophiles.

    Cinnamic acid: The parent compound, which is less reactive due to the absence of both the methoxy group and the acyl chloride group.

Uniqueness: 4-Methoxycinnamic acid chloride’s unique combination of the methoxy group and the acyl chloride group makes it highly reactive and versatile in chemical synthesis. This reactivity allows for the efficient formation of a wide range of derivatives with diverse biological and industrial applications .

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

3-(4-methoxyphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3

InChI Key

CGOJOQBYEAVATL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 ml of benzene was added to 17.8 grams of p-methoxycinnamic acid. 12 ml of thionyl chloride was added dropwise slowly thereto at ambient temperature. The temperature was elevated to 70° C. and the heating was continued until foaming ceased. Benzene and thionyl chloride were distilled off and the residue was dried thoroughly under reduced pressure.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A first 3 L, 4 necked round bottomed flask (RBF) was equipped with a mechanical stirrer, thermowell, and a condenser with nitrogen adapter. The RBF was charged with 4-methoxycinnamic acid (175 g, 982 mmol) and 0.1 mL dry pyridine in 2 L dry toluene. The addition funnel was charged with 107.2 mL (1.473 mol) SOCl2 which was then added slowly to the reaction mixture at room temperature. The reaction mixture was heated to reflux and monitored by GC analysis (aliquots were withdrawn periodically, quenched with MeOH, and analyzed). After 5 hours, the GC analysis indicated that the reaction was complete and the reaction mixture was allowed to cool to room temperature. Excess SOCl2 and toluene were removed by rotary evaporation and the crude product was purified by distillation to give 182 g of 4-methoxycinnamoyl chloride (94% yield) with 98.9% purity by GC.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
107.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 1000 mL round bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and argon inlet is charged with 30.0 g (0.17 mol) of 4-methoxycinnamic acid and 500 ml of benzene. Next, 40.5 ml (66.1 g, 0.56 mol) of thionyl chloride is added dropwise. After the addition is complete, the reaction mixture is heated to reflux for five hours. Heating is discontinued and the mixture allowed to stir overnight. The benzene is removed by rotary evaporation to yield 33.6 g (0.17 mol, 100%) of a beige solid. Proton NMR and IR are consistent with the proposed structure. This material is used without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Yield
100%

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